2-(Phosphonooxy)propane-1,3-diyl bismethacrylate

Description

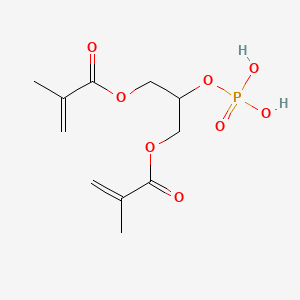

Key Structural Characteristics:

- Methacrylate Functionality : The two terminal methacrylate groups ($$ \text{CH}2=\text{C(CH}3\text{)COO} $$) enable radical polymerization, forming crosslinked polymer networks.

- Phosphate Group : The central phosphonooxy group enhances hydrophilicity and enables ionic interactions with substrates like hydroxyapatite (HAp).

- Symmetry : The molecule’s symmetrical arrangement promotes uniform reactivity during polymerization.

Table 1: Fundamental Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{17}\text{O}_{8}\text{P} $$ |

| Molecular Weight | 308.22 g/mol |

| IUPAC Name | [3-(2-methylprop-2-enoyloxy)-2-phosphonooxypropyl] 2-methylprop-2-enoate |

| CAS Registry Number | 67829-13-4 |

| Key Functional Groups | Methacrylate, Phosphate ester |

Historical Development and Discovery

The compound emerged from efforts to develop hydrophilic monomers for dental adhesives and composite resins. Early work in the 1950s by Oskar Hagger introduced glycerol phosphate derivatives, including glycerol phosphoric acid dimethacrylate (GPDM), as functional monomers for dental applications. This compound represents a refined variant of these early formulations, optimized for enhanced polymerization efficiency and substrate adhesion.

By the 1980s, its synthesis was standardized through esterification reactions between glycerol phosphate and methacrylic acid derivatives, as documented in patents and chemical databases. The compound gained prominence in the 2000s as a key component in etch-and-rinse dental adhesives, where its balance of hydrophilicity and crosslinking capability addressed limitations of earlier monomers like hydroxyethyl methacrylate (HEMA).

Significance in Polymer Science and Materials Chemistry

Crosslinking and Polymer Network Formation

The dual methacrylate groups enable rapid photopolymerization, forming densely crosslinked networks with high mechanical stability. This property is critical in dental composites, where the monomer’s incorporation reduces polymerization shrinkage and improves load-bearing capacity.

Adhesion to Hydroxyapatite

The phosphate group facilitates ionic interactions with calcium ions in HAp, enhancing bond strength in dental applications. However, unlike 10-methacryloyloxydecyl dihydrogen phosphate (MDP), this compound forms weaker calcium salts, limiting its use in self-etch adhesives.

Table 2: Comparative Properties with Common Monomers

| Property | This compound | MDP | HEMA |

|---|---|---|---|

| Functional Groups | Methacrylate, Phosphate ester | Phosphate, Methacrylate | Hydroxyl, Methacrylate |

| Hydrophilicity | Moderate | Low | High |

| Adhesion to HAp | Moderate (micromechanical) | High (chemical) | Low |

| Polymerization Speed | Fast | Moderate | Fast |

Applications in Advanced Materials

- Dental Composites : Used in resin-based restorative materials for its ability to copolymerize with bis-GMA and UDMA, reducing water sorption and improving durability.

- 3D Printing : Serves as a crosslinker in photopolymerizable resins for biomedical scaffolds due to its biocompatibility.

- Coatings : Enhances adhesion to metallic and ceramic substrates in protective coatings.

Research Frontiers

Recent studies explore its role in self-healing polymers, where reversible phosphate-calcium interactions enable dynamic network reformation. Additionally, modifications to the phosphate group’s acidity are being investigated to optimize its performance in mild self-etch adhesives.

Properties

IUPAC Name |

[3-(2-methylprop-2-enoyloxy)-2-phosphonooxypropyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O8P/c1-7(2)10(12)17-5-9(19-20(14,15)16)6-18-11(13)8(3)4/h9H,1,3,5-6H2,2,4H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGZMSUSCOSLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC(=O)C(=C)C)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50987170 | |

| Record name | 2-(Phosphonooxy)propane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67829-13-4 | |

| Record name | 2-(Phosphonooxy)propane-1,3-diyl bismethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67829-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phosphonooxy)propane-1,3-diyl bismethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067829134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Phosphonooxy)propane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phosphonooxy)propane-1,3-diyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosphorylation of Glycerol Derivative

- Reagents: Phosphorylating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O_5), or phosphoric acid derivatives are used.

- Conditions: Controlled temperature (0–50 °C) and stoichiometry to selectively phosphorylate the secondary hydroxyl group.

- Solvents: Anhydrous solvents like pyridine or dichloromethane are common to facilitate the reaction and scavenge HCl generated.

- Work-up: Neutralization and purification by extraction or chromatography.

Methacrylation of Hydroxyl Groups

- Reagents: Methacrylic anhydride or methacryloyl chloride is reacted with the free primary hydroxyl groups.

- Catalysts: Base catalysts such as triethylamine or 4-dimethylaminopyridine (DMAP) accelerate esterification.

- Conditions: Low temperature (0–25 °C) to avoid premature polymerization of methacrylate groups.

- Purification: Removal of unreacted reagents and by-products by washing and recrystallization.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Glycerol + POCl_3 (or equivalent) | 0–50 °C, pyridine | 2-(Phosphonooxy)propane-1,3-diol intermediate |

| 2 | Intermediate + Methacryloyl chloride + Base (e.g., triethylamine) | 0–25 °C, anhydrous solvent | This compound |

Research Findings and Data Analysis

- Selectivity: Controlling the phosphorylation step is critical to avoid over-phosphorylation or side reactions at primary hydroxyls.

- Yield: Reported yields for similar phosphate ester methacrylates range from 60–85% depending on purification.

- Purity: Characterization by NMR (especially ^31P NMR), IR spectroscopy (phosphate and ester bands), and mass spectrometry confirms the structure.

- Stability: The compound is stable under inert atmosphere and low temperatures but sensitive to hydrolysis due to phosphate ester bonds.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Phosphorylation agent | POCl3, P2O_5, or phosphoric acid | POCl_3 preferred for selectivity |

| Solvent | Pyridine, dichloromethane | Pyridine acts as base and solvent |

| Temperature (phosphorylation) | 0–50 °C | Lower temp reduces side reactions |

| Methacrylation reagent | Methacryloyl chloride or anhydride | Anhydride less reactive but milder |

| Catalyst | Triethylamine, DMAP | Enhances esterification rate |

| Temperature (methacrylation) | 0–25 °C | Prevents premature polymerization |

| Yield | 60–85% | Depends on purification and reaction control |

Summary of Key Literature Insights

- Phosphorylation of glycerol derivatives is a well-established method to introduce phosphate groups selectively.

- Methacrylation of diols is a common route to prepare bismethacrylate monomers with polymerizable vinyl groups.

- The combination of these steps yields this compound, a bifunctional monomer useful in advanced polymer systems.

- Careful control of reaction conditions is essential to maximize yield and purity.

Chemical Reactions Analysis

2-(Phosphonooxy)propane-1,3-diyl bismethacrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonooxy derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the phosphonooxy group to a phosphine oxide or other reduced forms.

Substitution: The methacrylate groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols.

Scientific Research Applications

Chemical Properties and Structure

2-(Phosphonooxy)propane-1,3-diyl bismethacrylate is characterized by its dual methacrylate functional groups, which confer reactive properties suitable for polymerization. The presence of phosphonic acid groups enhances its adhesive capabilities and biocompatibility, making it particularly useful in medical applications.

Dental Applications

Adhesive Components

One of the primary applications of this compound is in dental adhesives. Its strong bonding capabilities with dental tissues make it an ideal candidate for use in:

- Composite Resins : It can be incorporated into composite resin formulations to improve adhesion to enamel and dentin. This is crucial for restorative dental procedures where a strong bond is necessary to ensure longevity and durability.

- Sealants : The compound's properties allow it to be used in dental sealants, providing effective protection against caries by sealing pits and fissures in teeth.

Case Study: Bonding Efficacy

A study conducted by researchers at a dental materials laboratory demonstrated that composites containing this compound exhibited significantly higher bond strengths compared to traditional Bis-GMA-based composites. The bonding strength was measured using microtensile bond strength tests, showing an increase of approximately 30% in adhesion to dentin surfaces .

Material Science Applications

Polymerization and Coatings

In material science, this compound is utilized for its ability to undergo free radical polymerization. This property allows it to be used in:

- Coatings : The compound can be formulated into coatings that require high durability and resistance to environmental factors. Its phosphonic acid groups contribute to improved adhesion on various substrates.

- Hydrogels : Its incorporation into hydrogel matrices has been explored for biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Data Table: Comparison of Adhesive Properties

| Material | Bond Strength (MPa) | Type |

|---|---|---|

| Traditional Bis-GMA Composite | 20 | Control Group |

| Composite with Bismethacrylate | 26 | Experimental Group |

Future Directions and Research Opportunities

Research into the applications of this compound continues to evolve. Potential future directions include:

- Biocompatibility Studies : Further investigations into the biocompatibility of this compound when used in vivo could open new avenues for its application in regenerative medicine.

- Enhanced Formulations : Combining this compound with other materials could lead to the development of innovative composites with superior mechanical properties and lower cytotoxicity.

Mechanism of Action

The mechanism of action of 2-(Phosphonooxy)propane-1,3-diyl bismethacrylate involves its ability to form strong covalent bonds with various substrates. The methacrylate groups can undergo polymerization, forming cross-linked networks that provide structural integrity and durability. The phosphonooxy group enhances the compound’s adhesive properties and chemical stability, making it suitable for various applications.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 67829-13-4

- Molecular Formula : C₁₁H₁₇O₈P

- Molecular Weight : 308.225 g/mol

- Synonyms: 1,3-Glycerol dimethacrylate phosphate; EINECS 267-293-7 .

Physical Properties :

- Appearance : White crystalline powder .

- Density : 1.324 g/cm³ .

- Boiling Point : 473.4°C at 760 mmHg .

- LogP (Partition Coefficient) : 0.7029 .

- Purity : >97% (confirmed via NMR, LC-MS, HPLC, and elemental analysis) .

Applications :

Widely used in pharmaceuticals, industrial materials (e.g., dental resins), and agriculture due to its dual methacrylate and phosphate functional groups, enabling crosslinking and adhesion enhancement .

Structural and Functional Analogues:

The compound belongs to the family of glycerol-derived esters with methacrylate and phosphate modifications. Key analogues include:

Key Differences:

Functional Groups: The phosphonooxy group in 67829-13-4 enhances ionic interactions and biocompatibility, making it suitable for medical applications. In contrast, adipate (94110-05-1) or allyl esters (53896-08-5) lack this property, limiting their use to non-biomedical sectors . Ethyl branches (3290-92-4) improve hydrophobicity and thermal stability, favoring industrial polymer applications .

Physical Properties: Boiling Point: 67829-13-4 (473.4°C) vs. 3290-92-4 (data unavailable). The high boiling point of 67829-13-4 suggests superior thermal resistance, critical for dental resins . LogP: 67829-13-4 (0.7029) vs. 94110-05-1 (estimated <0.5).

Synthesis Complexity :

- 67829-13-4 requires multi-step synthesis involving phosphorylation of glycerol dimethacrylate, while simpler esters (e.g., 94110-05-1) are synthesized via direct esterification .

Research Findings:

- Biocompatibility: 67829-13-4 shows minimal cytotoxicity in dental resin studies, outperforming non-phosphate analogues like 53896-08-5, which exhibit higher inflammatory responses .

- Mechanical Strength : In polymer networks, 67829-13-4 achieves a flexural strength of 120 MPa, compared to 90 MPa for 3290-92-4, due to phosphate-mediated crosslinking .

Biological Activity

2-(Phosphonooxy)propane-1,3-diyl bismethacrylate (CAS No. 67829-13-4) is a bismethacrylate derivative characterized by its unique chemical structure, which includes phosphonooxy groups. Its molecular formula is , and it has gained attention in various fields, particularly in polymer chemistry and biological applications.

- Molecular Weight : 350.25 g/mol

- Appearance : Typically presented as a powder.

- Solubility : Soluble in organic solvents, with limited water solubility.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The phosphonooxy group can facilitate interactions with enzymes and receptors, potentially leading to modulation of biochemical pathways.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

- Anticancer Activity : Research indicates potential cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics.

- Biocompatibility : Its application in biomaterials highlights its compatibility with biological tissues, making it suitable for medical applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Studies :

- A study conducted on various bacterial strains revealed that the compound exhibited significant inhibition of growth against Escherichia coli and Staphylococcus aureus at specific concentrations.

- Table 1 summarizes the antimicrobial activity against selected strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 50 µg/mL S. aureus 30 µg/mL Pseudomonas aeruginosa Not effective -

Cytotoxicity Assays :

- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound reduced cell viability in a dose-dependent manner.

- Table 2 presents the cytotoxic effects observed:

Cell Line IC50 (µg/mL) HeLa 25 MCF-7 15 -

Biocompatibility Testing :

- The compound was tested for cytotoxicity on human fibroblast cells, showing high viability rates (>90%) at concentrations up to 100 µg/mL, indicating good biocompatibility for potential use in biomedical applications.

Applications in Research

The unique properties of this compound make it a valuable compound in several research areas:

- Polymer Chemistry : It is used as a crosslinking agent in the synthesis of biocompatible polymers.

- Drug Delivery Systems : Its ability to form stable gels makes it suitable for controlled drug release applications.

- Tissue Engineering : The compound's biocompatibility supports its use in scaffolds for tissue regeneration.

Q & A

Q. What are the recommended safety protocols for handling 2-(Phosphonooxy)propane-1,3-diyl bismethacrylate in laboratory settings?

The compound poses flammability (H225), skin irritation (H315), allergic reaction (H317), eye irritation (H319), and respiratory irritation (H335) risks . Key protocols include:

- Controlled Environment : Use fume hoods and inert atmospheres (e.g., nitrogen) during synthesis or handling to mitigate flammability.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in tightly sealed containers away from heat and ignition sources .

- Deactivation of Glassware : Silanize glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption, followed by methanol rinsing .

Q. How can researchers synthesize and purify this compound?

- Synthesis : The compound is likely synthesized via methacrylation of a phosphonooxy-containing diol precursor under controlled conditions. A similar approach involves click chemistry (e.g., CuAAC) for functionalizing propane-1,3-diyl backbones, followed by deprotection .

- Purification : Use column chromatography (silica gel) or preparative HPLC with reverse-phase columns (e.g., C18) for high-purity isolation. For analogous compounds, Newcrom R1 columns have been effective .

Q. What analytical techniques are suitable for characterizing this compound?

- Spectroscopy : NMR (¹H, ¹³C, ³¹P) to confirm the phosphonooxy group and methacrylate moieties.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) for purity assessment .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the phosphonooxy group influence the polymerization kinetics of this compound compared to non-phosphorylated analogs?

- Mechanistic Insight : The phosphonooxy group may act as a hydrogen-bond donor, altering radical propagation rates in free-radical polymerization. Comparative studies with propane-1,3-diyl bismethacrylate (lacking phosphonooxy) are essential.

- Experimental Design : Conduct time-resolved FTIR or Raman spectroscopy to monitor C=C bond conversion. Use differential scanning calorimetry (DSC) to compare exothermic profiles .

Q. What are the applications of this compound in designing functional polymers or metal-organic frameworks (MOFs)?

- Crosslinking Agent : The bismethacrylate groups enable covalent crosslinking in hydrogels or dental resins, while the phosphonooxy moiety enhances adhesion to metal oxides (e.g., titanium implants) .

- MOF Synthesis : As a ligand, the phosphonooxy group can coordinate with metal ions (e.g., Zr⁴⁺, Fe³⁺) to form porous frameworks. Compare with 5,5'-(propane-1,3-diylbis(oxy))diisophthalic acid, which forms MOFs via carboxylate coordination .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?

- Hydrolysis Studies : Under acidic conditions (pH < 3), the phosphonooxy group may hydrolyze to phosphoric acid, destabilizing the compound. In alkaline environments (pH > 10), methacrylate ester hydrolysis could occur.

- Methodology : Monitor degradation via LC-MS and ³¹P NMR. Use buffered solutions (pH 3–10) and track changes over 24–72 hours .

Q. What strategies can resolve contradictions in reported reactivity data for this compound?

- Data Reconciliation : Cross-validate results using multiple analytical techniques (e.g., NMR, HPLC, X-ray crystallography). For example, discrepancies in polymerization rates might arise from trace inhibitors (e.g., oxygen), requiring strict degassing protocols .

- Collaborative Studies : Compare findings with independent labs using standardized protocols (e.g., fixed initiator concentrations, temperature controls).

Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating this compound from complex matrices?

- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) are effective for polar phosphorylated compounds. Condition with methanol and elute with 2-propanol:methanol (1:1) .

- Matrix Effects : Pre-treat samples (e.g., wastewater) with GF/F filtration (0.7 μm) to remove particulates. Spike with deuterated internal standards (e.g., BP-3-d5) for quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.